molecular formula C17H16BrN3O3S B7695524 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No. B7695524
M. Wt: 422.3 g/mol
InChI Key: QHNLEKYPWUXVCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the inhibition of certain enzymes and pathways that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory effects by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce the production of inflammatory cytokines. It has also been found to have low toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide in lab experiments is its potential as a new drug candidate for the treatment of cancer and inflammation. However, its limited solubility in water and low bioavailability may pose challenges in its development as a drug.

Future Directions

There are several future directions for the study of 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide. These include further investigation into its mechanism of action, optimization of its chemical structure to improve its solubility and bioavailability, and testing its efficacy in animal models. Additionally, its potential as a diagnostic tool for cancer and inflammation should be explored.
Conclusion:
In conclusion, 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a promising compound with potential applications in the field of scientific research. Its antitumor and anti-inflammatory properties make it a potential candidate for the development of new drugs. Further studies are needed to fully understand its mechanism of action and optimize its chemical structure for better drug development.

Synthesis Methods

The synthesis of 4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves the reaction of p-tolyl hydrazine with 4-bromo-N-(2-hydroxyethyl)benzenesulfonamide followed by the reaction with acetic anhydride and sodium azide. This process results in the formation of the desired compound.

Scientific Research Applications

4-bromo-N-(1-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has been studied for its potential applications in various areas of scientific research. It has been found to exhibit antitumor and anti-inflammatory properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

4-bromo-N-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O3S/c1-11-3-5-13(6-4-11)16-19-17(24-20-16)12(2)21-25(22,23)15-9-7-14(18)8-10-15/h3-10,12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNLEKYPWUXVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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